1,4-Bis(3-morpholino-1-propynyl)benzene
Description
1,4-Bis(3-morpholino-1-propynyl)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with 3-morpholino-1-propynyl groups. Such compounds are typically explored for applications in materials science, including organic electronics, coordination polymers, or nonlinear optics, due to their tunable electronic and steric profiles .
Properties
CAS No. |
7119-40-6 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-ynyl]morpholine |
InChI |
InChI=1S/C20H24N2O2/c1(9-21-11-15-23-16-12-21)3-19-5-7-20(8-6-19)4-2-10-22-13-17-24-18-14-22/h5-8H,9-18H2 |
InChI Key |
DPLLXVHQUWBLEY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC#CC2=CC=C(C=C2)C#CCN3CCOCC3 |
Canonical SMILES |
C1COCCN1CC#CC2=CC=C(C=C2)C#CCN3CCOCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1,4-Bis(3-morpholino-1-propynyl)benzene with analogous benzene derivatives, focusing on substituent effects, synthesis, properties, and applications.
Key Observations :
Substituent Effects on Optical Properties: Styryl derivatives (e.g., 1,4-bis(4-methylstyryl)benzene) exhibit strong optical activity with spectral shifts in nanocrystalline form, suggesting that this compound may similarly display tunable emission/absorption for optoelectronics . In contrast, the trichloromethyl analog lacks optical utility due to its hazardous nature and instability under light .
Electronic and Structural Behavior: The imidazolium-based compound forms MOFs via supramolecular interactions, indicating that the morpholino-propynyl groups in the target compound could enable coordination chemistry with transition metals, though steric hindrance from morpholino may affect packing . Theoretical studies on the carboxy-oxo-propenyl derivative highlight the role of electron-withdrawing groups in enhancing nonlinear optical responses, suggesting that the electron-donating morpholino group in the target compound might instead favor charge-transfer applications .
Synthesis and Reactivity: Morpholino-containing compounds (e.g., bis(morpholino-triazine)) often undergo hydrolysis or nucleophilic substitution, implying that the propynyl-morpholino groups in the target compound may participate in click chemistry or cross-coupling reactions .
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